2-Methyl-6-propylimidazo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
CAS No. |
570416-46-5 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-6-propylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C10H13N3/c1-3-4-9-5-6-10-11-8(2)7-13(10)12-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
GOYSBSGOYXENKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C=C(N=C2C=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 6 Propylimidazo 1,2 B Pyridazine and Its Precursors
Strategies for Core Imidazo[1,2-b]pyridazine (B131497) Ring Formation
The construction of the fundamental imidazo[1,2-b]pyridazine ring system is a critical first step in the synthesis of the target compound. Various cyclization and condensation strategies have been developed to efficiently create this bicyclic heteroaromatic structure. researchgate.netresearchgate.net
Condensation Reactions with α-Haloketones and 3-Aminopyridazines
A prevalent and effective method for synthesizing the imidazo[1,2-b]pyridazine core involves the condensation reaction between an α-haloketone and a 3-aminopyridazine (B1208633) derivative. nih.govacs.org This reaction, often referred to as the Tschitschibabin reaction, typically proceeds by the initial alkylation of the more nucleophilic ring nitrogen of the 3-aminopyridazine by the α-haloketone. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-b]pyridazine ring.
The presence of a halogen on the pyridazine (B1198779) ring has been shown to facilitate the successful formation of the imidazo[1,2-b]pyridazine ring in good yields. nih.gov For instance, the reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions, such as sodium bicarbonate, is a common approach. nih.gov The initial alkylation preferentially occurs at the ring nitrogen that is not adjacent to the amino group, which is the most nucleophilic site. nih.gov
| α-Haloketone | 3-Aminopyridazine Derivative | Conditions | Yield | Reference |
|---|---|---|---|---|
| α-Bromoketone | 3-Amino-6-halopyridazine | Sodium bicarbonate | Good | nih.gov |
| 1,3-Dichloroacetone | 6-Chloropyridazin-3-amine | DME, 90 °C | 37% | mdpi.com |
| α-Bromoacetophenone | 2-Aminopyridine | Toluene, 100 °C, I2, TBHP | Moderate to High | researchgate.net |
Cyclization Approaches for the Imidazo[1,2-b]pyridazine Nucleus
Beyond the classical condensation, other cyclization strategies have been explored to construct the imidazo[1,2-b]pyridazine nucleus. These can involve intramolecular reactions of appropriately substituted pyridazine precursors. researchgate.net Metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming the C-N bonds necessary for ring closure. researchgate.netresearchgate.net For example, palladium-catalyzed intramolecular C-H amination reactions have been successfully employed. researchgate.net
Another approach involves the Groebke-Blackburn-Bienaymé multicomponent reaction, which allows for the rapid assembly of the imidazo[1,2-b]pyridazine scaffold from simple starting materials under sustainable conditions. researchgate.net This reaction offers a high degree of flexibility for introducing diversity into the final molecule. acs.org
Targeted Introduction of Alkyl Substituents (Methyl and Propyl)
With the core imidazo[1,2-b]pyridazine ring in hand, the next critical step is the regioselective introduction of the methyl group at the C-2 position and the propyl group at the C-6 position.
Regioselective Functionalization at the C-2 Position (Methyl)
The C-2 position of the imidazo[1,2-b]pyridazine ring is susceptible to functionalization. nih.gov To introduce a methyl group, one common strategy involves using a starting α-haloketone that already contains the necessary carbon framework. For the synthesis of a 2-methyl derivative, 1-bromopropan-2-one would be a suitable α-haloketone to react with a 3-aminopyridazine.
Alternatively, direct C-H alkylation methods are being developed. nih.govorganic-chemistry.org While often focused on arylation, these methods are being extended to alkylation. researchgate.netnih.gov For instance, palladium-catalyzed direct C-H alkylation has shown promise in related heterocyclic systems and could potentially be adapted for the C-2 methylation of the imidazo[1,2-b]pyridazine ring. organic-chemistry.org
Regioselective Functionalization at the C-6 Position (Propyl) via Nucleophilic Aromatic Substitution
The C-6 position of the imidazo[1,2-b]pyridazine ring can be functionalized through nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group, such as a halogen, is present at this position. nih.govacs.org To introduce a propyl group, a 6-halo-2-methylimidazo[1,2-b]pyridazine precursor can be reacted with a propyl nucleophile.
For example, a Grignard reagent such as propylmagnesium bromide, in the presence of a suitable catalyst, could displace a chlorine or bromine atom at the C-6 position. Alternatively, organometallic cross-coupling reactions like the Suzuki or Negishi couplings offer a versatile means to introduce the propyl group. researchgate.net This would involve reacting a 6-halo-2-methylimidazo[1,2-b]pyridazine with a propylboronic acid or a propylzinc reagent, respectively, in the presence of a palladium catalyst. researchgate.netgoogle.com
| Position | Substituent | Reaction Type | Key Reagents/Catalysts | Reference |
|---|---|---|---|---|
| C-2 | Methyl | Condensation | 1-Bromopropan-2-one | nih.govacs.org |
| C-2 | Methyl | Direct C-H Alkylation | Palladium catalysts | researchgate.netnih.govorganic-chemistry.org |
| C-6 | Propyl | Nucleophilic Aromatic Substitution | Propyl Grignard reagent | nih.govacs.org |
| C-6 | Propyl | Suzuki Coupling | Propylboronic acid, Palladium catalyst | researchgate.netgoogle.com |
Advanced Synthetic Techniques and Green Chemistry Approaches in Imidazo[1,2-b]pyridazine Synthesis
Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and environmentally friendly methods. acs.org In the context of imidazo[1,2-b]pyridazine synthesis, this has led to the exploration of advanced techniques and green chemistry principles. researchgate.netorganic-chemistry.org
Ultrasound-assisted synthesis has been shown to be an effective technique for the C-H functionalization of related heterocyclic systems, often in green solvents like water and without the need for metal catalysts. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) has also been employed to expedite reactions, leading to rapid, one-pot syntheses of substituted imidazo[1,2-a]pyridines, a closely related scaffold. organic-chemistry.org
The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. acs.org For imidazo[1,2-b]pyridazine synthesis, researchers are exploring catalyst- and solvent-free conditions for the condensation of α-haloketones and aminopyridazines. amazonaws.com Furthermore, the use of green solvents like eucalyptol (B1671775) has been reported for the multicomponent synthesis of imidazo[1,2-b]pyridazines. researchgate.net The development of metal-free synthetic routes is another active area of research to reduce the environmental impact of these syntheses. acs.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has become a cornerstone for accelerating the production of heterocyclic compounds, including the imidazo[1,2-b]pyridazine scaffold. This technique significantly reduces reaction times from hours to mere minutes while often improving yields.
The synthesis of imidazo[1,2-b]pyridazine derivatives can be efficiently achieved through the condensation reaction between a 3-aminopyridazine and an α-haloketone. nih.gov The application of microwave irradiation to this type of reaction has been shown to be a superior and efficient tool. rsc.org For instance, in the synthesis of related benzo nih.govrsc.orgimidazo[1,2-b]pyridazines, microwave irradiation in water for 10 to 15 minutes resulted in product yields of 89–99%. rsc.org This stands in stark contrast to conventional heating methods, which required 3 to 6 hours to achieve lower yields of 51–85%. rsc.org The use of microwaves has also been successfully applied to prepare derivatives like 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid, demonstrating its utility as an efficient and green technique. nih.gov
Furthermore, microwave assistance can be combined with other synthetic steps in one-pot procedures. nih.gov A notable example is the development of a microwave-assisted, one-pot, three-step method that includes cyclization, Suzuki coupling, and heteroarylation to produce polysubstituted imidazo[1,2-a]pyridines, a related class of compounds. nih.gov This highlights the power of microwave technology to facilitate complex molecular constructions rapidly. nih.govtum.de
| Method | Reaction Time | Yield | Solvent/Conditions | Reference |
|---|---|---|---|---|
| Microwave Irradiation | 10-15 min | 89-99% | Water, Sodium Acetate | rsc.org |
| Conventional Heating | 3-6 h | 51-85% | Water/Acetic Acid, Sodium Acetate | rsc.org |
| Microwave-Assisted One-Pot Cyclization/Coupling | < 2 min per step | Good | Solvent-free or various solvents | nih.govorganic-chemistry.org |
Metal-Catalyzed Coupling Reactions for Directed Functionalization
The introduction of specific functional groups, such as the propyl group at the C6 position of 2-methyl-6-propylimidazo[1,2-b]pyridazine, is predominantly achieved through metal-catalyzed cross-coupling reactions. researchgate.net These methods offer a powerful toolkit for the late-stage functionalization of the heterocyclic core, allowing for the precise installation of alkyl and aryl substituents. researchgate.net
Palladium-catalyzed reactions are central to the functionalization of the imidazo[1,2-b]pyridazine system. researchgate.net The Suzuki-Miyaura cross-coupling reaction, for example, is employed to synthesize 3- and 6-substituted derivatives. researchgate.net To synthesize the target compound, a 6-chloro- or 6-bromo-2-methylimidazo[1,2-b]pyridazine (B8053715) precursor would be reacted with a propylboronic acid derivative in the presence of a palladium catalyst, such as Palladium(II) acetate, and a suitable ligand. nih.govresearchgate.net
Other significant metal-catalyzed reactions for this scaffold include:
Sonogashira Coupling: Used for introducing alkynyl groups. researchgate.net
Heck Coupling: For forming carbon-carbon bonds with alkenes. researchgate.net
Buchwald-Hartwig Amination: For creating carbon-nitrogen bonds. researchgate.net
These reactions demonstrate the versatility of organometallic chemistry in building molecular complexity on the imidazo[1,2-b]pyridazine framework. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. researchgate.net
| Reaction Type | Catalyst System (Example) | Purpose | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Ligand (e.g., SPhos) | C-C bond formation (Aryl/Alkyl introduction) | researchgate.net |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | C-C bond formation (Alkynyl introduction) | researchgate.net |
| Heck Coupling | Pd(OAc)₂ | C-C bond formation (Alkenyl introduction) | researchgate.net |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand | C-N bond formation (Amino group introduction) | researchgate.net |
Aqueous and Metal-Free Reaction Conditions
In response to the growing demand for sustainable chemical processes, significant efforts have been directed towards developing aqueous and metal-free synthetic routes. rsc.orgrsc.org These "green chemistry" approaches aim to minimize waste and avoid the use of toxic and expensive heavy metals. rsc.org
For the imidazo[1,2-b]pyridazine family and related heterocycles, several eco-friendly protocols have been established. A notable advancement is the use of water as a green solvent in microwave-assisted syntheses, which can proceed efficiently without organic solvents. rsc.org The synthesis of benzo nih.govrsc.orgimidazo[1,2-b]pyridazines in water is a prime example of such a green and straightforward one-pot protocol. rsc.org
Metal-free conditions often rely on alternative catalysts or promoters. Molecular iodine has been used to catalyze the synthesis of substituted imidazo[1,2-a]pyridines from pyridines and oxime esters. nih.govacs.org Other approaches for the related imidazo[1,2-a]pyridine (B132010) system involve catalyst-free condensations of 2-aminopyridines with α-halogenocarbonyl compounds in the presence of a simple base like potassium carbonate. acs.org An ultrasound-assisted C-H functionalization using a KI/tert-butyl hydroperoxide system in water has also been reported, offering a mild, metal-free option. organic-chemistry.org These methodologies, while often demonstrated on the analogous imidazo[1,2-a]pyridine scaffold, represent promising strategies that can be adapted for the synthesis of imidazo[1,2-b]pyridazines under environmentally benign conditions. rsc.orgorganic-chemistry.orgnih.gov
| Methodology | Catalyst/Promoter | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Microwave-Assisted Cyclization | None (Base promoted) | Water | Rapid, high-yielding, green solvent | rsc.org |
| Iodine Catalysis | I₂ | Various organic or on-water | Metal-free C-N/C-C bond formation | nih.govacs.org |
| Base-Promoted Cycloisomerization | NaOH | Water | Rapid, ambient temperature, quantitative yield | rsc.org |
| Ultrasound-Assisted Functionalization | KI/TBHP | Water | Metal-free, base-free, mild conditions | organic-chemistry.org |
Chemical Reactivity and Derivatization Studies of 2 Methyl 6 Propylimidazo 1,2 B Pyridazine
Electrophilic Aromatic Substitution Reactions on the Imidazo[1,2-b]pyridazine (B131497) Core
The imidazo[1,2-b]pyridazine system exhibits distinct regioselectivity in electrophilic aromatic substitution (EAS) reactions. The pyridazine (B1198779) ring is electron-deficient, similar to pyridine, and is generally deactivated towards electrophilic attack. stackexchange.comresearchgate.netyoutube.com Consequently, electrophilic substitutions preferentially occur on the more electron-rich five-membered imidazole (B134444) ring.
Theoretical and experimental studies on related imidazo-azine systems show that electrophilic attack is most favored at the C-3 position. stackexchange.comresearchgate.netechemi.com The rationale for this selectivity is the formation of a more stable cationic intermediate (a Wheland intermediate) where the aromatic sextet of the six-membered pyridazine ring is preserved during the reaction sequence. stackexchange.comechemi.com Attack at other positions, such as C-2, would disrupt this aromaticity, leading to a higher energy, less stable intermediate. stackexchange.comechemi.com
Common electrophilic substitution reactions performed on the imidazo[1,2-b]pyridazine core include halogenation and nitration.
Bromination: Regioselective bromination at the C-3 position is efficiently achieved using N-bromosuccinimide (NBS). nih.gov This reaction provides a key intermediate, the 3-bromo derivative, which is a versatile precursor for further modifications, particularly through cross-coupling reactions. nih.govgoogle.com
Chlorination: Direct chlorination has been observed to occur on the imidazo[1,2-b]pyridazine core when heated in hydrochloric acid. researchgate.net
Nitration: The nitration of the imidazo[1,2-b]pyridazine core is highly dependent on the nature of the substituents already present on the ring system, particularly at the C-2 position. researchgate.net
Table 1: Examples of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Position of Substitution | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C-3 | nih.gov |
| Chlorination | Hydrochloric Acid (HCl), heat | Not specified | researchgate.net |
| Nitration | Nitrating agents | C-3 (typically) | researchgate.net |
Nucleophilic Substitution Reactions and Their Synthetic Utility
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of functional groups onto the electron-deficient pyridazine portion of the imidazo[1,2-b]pyridazine scaffold. These reactions typically require a leaving group, such as a halogen, at an activated position, most commonly the C-6 position.
The synthetic utility of SNAr reactions on this scaffold is significant, particularly for the introduction of nitrogen-based nucleophiles. For instance, 6-chloro or 6-bromo-imidazo[1,2-b]pyridazine derivatives readily react with primary and secondary amines under thermal or microwave-assisted conditions to yield C-6 aminated products. nih.govresearchgate.net This approach has been used to synthesize libraries of compounds for biological screening. nih.gov One study demonstrated that various primary and secondary aliphatic amines could be successfully introduced at the C-6 position via nucleophilic substitution. nih.gov The reaction of a 6-chloro derivative with propylamine, for example, proceeds in high yield under microwave irradiation. nih.gov
This strategy is foundational not only for derivatization but also for the initial construction of the heterocyclic system itself. The synthesis of the imidazo[1,2-b]pyridazine core often begins with a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone, where the initial step is a nucleophilic attack from the aminopyridazine. nih.gov
Table 2: Nucleophilic Substitution at the C-6 Position
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 6-chloro-imidazo[1,2-b]pyridazine derivative | Propylamine | Microwave, NMP | 6-(propylamino)-imidazo[1,2-b]pyridazine derivative | nih.gov |
| 3-bromo-6-chloroimidazo[1,2-b]pyridazine | Various alkylamines | CsF, DMSO, 100 °C | 3-bromo-6-(alkylamino)-imidazo[1,2-b]pyridazines | researchgate.net |
Cross-Coupling Reactions for Peripheral Modifications (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the imidazo[1,2-b]pyridazine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions allow for the introduction of a wide array of substituents at positions that have been pre-functionalized with a halide or triflate.
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups by coupling a halo-substituted imidazo[1,2-b]pyridazine with a boronic acid or ester. researchgate.net It has been successfully applied to modify both the C-3 and C-6 positions. For example, 3-bromo-imidazo[1,2-b]pyridazines can be coupled with arylboronic acids to generate 3-aryl derivatives. nih.gov Similarly, 6-chloro or 6-bromo derivatives are effective substrates for coupling with various boronic acids to produce 6-aryl or 6-heteroaryl analogs. researchgate.netgoogle.comnih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields. researchgate.netmdpi.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is used to install alkynyl moieties onto the imidazo[1,2-b]pyridazine scaffold, typically at the C-3 or C-6 positions starting from the corresponding bromo-derivatives. researchgate.netresearchgate.net These alkynyl-substituted products serve as versatile intermediates for further synthetic transformations.
Heck Coupling: While less commonly reported for this specific scaffold compared to Suzuki and Sonogashira reactions, the Heck reaction, which couples an unsaturated halide with an alkene, remains a viable strategy for derivatization. researchgate.net
Table 3: Examples of Cross-Coupling Reactions on the Imidazo[1,2-b]pyridazine Core
| Reaction Type | Position | Coupling Partners | Catalyst System (Example) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | C-3 | 3-Bromo-imidazo[1,2-b]pyridazine + Indazole boronic acid | Pd(dppf)Cl2, K2CO3 | nih.gov |
| Suzuki-Miyaura | C-6 | 6-Chloro-imidazo[1,2-b]pyridazine + Phenylboronic acid | Pd(PPh3)4, Na2CO3 | researchgate.net |
| Sonogashira | C-3 | 3-Bromo-imidazo[1,2-b]pyridazine + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | researchgate.netresearchgate.net |
C-H Functionalization Strategies for Direct Derivatization
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic cores, as it avoids the need for pre-functionalization (e.g., halogenation). nih.gov For the imidazo[1,2-b]pyridazine system, these methods allow for the regioselective introduction of new substituents.
Research has shown that directed metallation followed by reaction with an electrophile is a feasible approach. In one study, the use of advanced TMP (2,2,6,6-tetramethylpiperidyl)-based zinc and magnesium reagents allowed for regioselective metallation at either the C-3 or the C-8 position of a 6-chloroimidazo[1,2-b]pyridazine. researchgate.net The choice of the metallating agent and additives controlled the site of deprotonation, and subsequent trapping with various electrophiles yielded polysubstituted derivatives. researchgate.net
Furthermore, palladium-catalyzed direct C-H arylation, benzylation, and alkylation have been developed for the imidazo[1,2-b]pyridazine scaffold. researchgate.net These reactions often rely on a directing group to achieve high regioselectivity. For the related imidazo[1,2-a]pyridine (B132010) system, the N-1 nitrogen atom of the imidazole ring commonly acts as a directing group, facilitating C-H activation at the ortho C-H bond of a C-2 aryl substituent or at the C-3 position of the core itself. nih.govnih.gov Similar principles can be applied to achieve selective derivatization of 2-methyl-6-propylimidazo[1,2-b]pyridazine.
Table 4: C-H Functionalization Strategies
| Strategy | Reagent | Position Functionalized | Type of Bond Formed | Reference |
|---|---|---|---|---|
| Directed Metallation | TMP2Zn·MgCl2·2LiCl | C-3 or C-8 | C-C, C-Halogen, etc. | researchgate.net |
| Direct Arylation | Aryl Halides | C-3 (typically) | C-C (Aryl) | researchgate.netnih.gov |
Strategic Derivatization for Tailored Molecular Interactions
The various chemical reactions described above are strategically employed to synthesize derivatives of this compound with tailored properties for specific biological targets. Structure-activity relationship (SAR) studies guide the design of these molecules, where modifications at the C-2, C-3, C-6, and C-8 positions can dramatically influence potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net
For example, in the development of ligands for β-amyloid plaques, a series of imidazo[1,2-b]pyridazines were synthesized with various substituents at the C-2 and C-6 positions. nih.gov SAR studies revealed that a 2-(4'-Dimethylaminophenyl) group was crucial for high binding affinity, and that a 6-(methylthio) substituent was superior to a 6-methoxy group, highlighting how peripheral modifications impact molecular interactions. nih.gov
Table 5: SAR Study of Imidazo[1,2-b]pyridazines for Binding to Aβ1-40 Aggregates
| Compound | C-2 Substituent | C-6 Substituent | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| Analogue 1 | 4'-Dimethylaminophenyl | -OCH3 | 22.4 | nih.gov |
| Analogue 2 | 4'-Dimethylaminophenyl | -SCH3 | 11.0 | nih.gov |
| Analogue 3 | 4'-Dimethylaminophenyl | -OCH2CH2F | 106.3 | nih.gov |
| Analogue 4 | Phenyl | -SCH3 | >1000 | nih.gov |
Structure Activity Relationship Sar Studies of 2 Methyl 6 Propylimidazo 1,2 B Pyridazine Derivatives
Elucidation of Substituent Effects on Biological Activity and Selectivity
The biological profile of imidazo[1,2-b]pyridazine (B131497) derivatives is highly dependent on the nature and position of substituents on the fused ring system. Researchers have systematically modified the core structure to understand these effects on activity and selectivity.
Substitutions at the C-2 and C-6 positions of the imidazo[1,2-b]pyridazine core have been shown to be critical determinants of biological activity. For instance, in the pursuit of ligands for β-amyloid (Aβ) plaques, the binding affinities of various derivatives were found to be directly influenced by the substitution patterns at these positions, with affinities (Ki) ranging from 11.0 nM to over 1000 nM. nih.govnih.govacs.org
In the context of kinase inhibition, methylation at the C-2 position of an imidazo[1,2-b]pyridazine fragment was found to enhance the binding affinity for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). dundee.ac.uk The SAR for this scaffold can be quite distinct from closely related heterocyclic systems. Studies comparing imidazo[1,2-b]pyridazines with imidazo[1,2-a]pyridines have revealed that even with equivalent substituents, the SAR between the two series can differ significantly, which has been attributed to differences in their binding modes within target proteins. nih.gov
| Compound Scaffold | C-2 Substituent | C-6 Substituent | Biological Target | Observed Activity | Source |
|---|---|---|---|---|---|
| Imidazo[1,2-b]pyridazine | 4'-Dimethylaminophenyl | Methylthio | β-Amyloid Plaques | High binding affinity (Ki = 11.0 nM) | nih.govacs.org |
| Imidazo[1,2-b]pyridazine | Methyl | 4-Pyridyl | DYRK1A | Improved binding affinity relative to unsubstituted fragment | dundee.ac.uk |
| Imidazo[1,2-b]pyridazine | Varying Aryl Groups | Varying Halogens, Amino, and Thio-groups | β-Amyloid Plaques | Binding affinities (Ki) ranged from 11.0 to >1000 nM | nih.gov |
Modifying the core heterocyclic structure is a key strategy in medicinal chemistry known as scaffold hopping. This approach has been applied to the imidazo[1,2-b]pyridazine family to improve properties and explore new biological targets.
One notable modification involves the isosteric replacement of a carbon-hydrogen (CH) group with a nitrogen atom. Imidazo[1,2-b]pyridazines were specifically designed as isosteric analogues of IMPY, a known imaging agent. nih.gov The replacement of an aryl CH with an imino group (nitrogen) was intended to decrease lipophilicity, which could in turn reduce non-specific binding of the ligand. nih.gov
Similarly, a scaffold-hopping strategy was employed to convert a 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold into a 3-nitroimidazo[1,2-b]pyridazine (B98374). mdpi.com This was achieved by replacing the carbon atom at position 5 of the parent imidazo[1,2-a]pyridine (B132010) with a nitrogen atom, creating a new series of compounds for evaluation as antikinetoplastid agents. mdpi.com Comparative studies have shown that imidazo[1,2-b]pyridazines and imidazo[1,2-a]pyridines can both serve as potent kinase inhibitors, but their distinct core structures can lead to different binding modes and selectivity profiles against targets like c-Met and VEGFR2 kinases. nih.govnih.gov
Correlation of Structural Motifs with Specific Biological Targets and Mechanisms of Action
The imidazo[1,2-b]pyridazine scaffold has been identified as a "privileged structure," as its derivatives have shown activity against a wide array of biological targets, including protein kinases, amyloid plaques, and various pathogens. nih.gov
Derivatives of imidazo[1,2-b]pyridazine are well-documented as potent protein kinase inhibitors. nih.gov The successful kinase inhibitor ponatinib, used in cancer therapy, features this core scaffold, highlighting its importance in oncology. nih.gov
Specific substitution patterns give rise to selective inhibition of different kinases:
DYRK/CLK Inhibition: 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated selective inhibition of DYRKs (Dual-specificity tyrosine-phosphorylation-regulated kinases) and CLKs (CDC-like kinases), with IC₅₀ values below 100 nM. nih.gov Optimization of an initial fragment led to a potent cellular inhibitor of DYRK1A that showed selectivity over most of the kinome. dundee.ac.uk
BTK Inhibition: An imidazo[1,2-b]pyridazine derivative, compound 22, was identified as a potent (IC₅₀ = 1.3 nM) and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. nih.gov
CDK Inhibition: The imidazo[1,2-b]pyridazine series has been established as a potent and selective class of cyclin-dependent kinase (CDK) inhibitors. nih.gov
c-Met and VEGFR2 Inhibition: Researchers have designed imidazo[1,2-b]pyridazine derivatives capable of simultaneously suppressing both c-mesenchymal epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2) kinase activities. nih.gov
TAK1 Inhibition: By placing a 6-substituted morpholine (B109124) or piperazine (B1678402) group and an appropriate aryl group at the C-3 position, researchers developed imidazo[1,2-b]pyridazines that inhibit TAK1 kinase at nanomolar concentrations, showing potential for treating multiple myeloma. rsc.org
| Kinase Target(s) | Key Structural Features | Reported Potency (IC₅₀) | Source |
|---|---|---|---|
| DYRKs, CLKs | 3,6-Disubstituted | < 100 nM | nih.gov |
| DYRK1A | Optimized substitutions | Potent and selective cellular inhibition | dundee.ac.uk |
| BTK | Specific derivative (Compound 22) | 1.3 nM | nih.gov |
| CDKs | General scaffold | Potent and selective inhibition | nih.gov |
| c-Met, VEGFR2 | Para-substituted inhibitors | Dual inhibition activity | nih.gov |
| TAK1 | 6-morpholino/piperazino, 3-aryl | 55 nM (Lead Compound 26) | rsc.org |
A series of imidazo[1,2-b]pyridazine derivatives has been synthesized and specifically evaluated for their ability to bind to β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov The goal of this research was to develop novel radiotracers for positron emission tomography (PET) imaging to detect Aβ plaques in the brain. nih.govacs.org The binding affinity of these compounds was highly dependent on the substitution patterns at the C-2 and C-6 positions. nih.govacs.org One of the most promising compounds, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a high binding affinity with an inhibition constant (Ki) of 11.0 nM. nih.govacs.org
| Compound Name | Structure/Key Substituents | Binding Affinity (Ki) | Source |
|---|---|---|---|
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | C-2: 4'-Dimethylaminophenyl; C-6: Methylthio | 11.0 nM | nih.govnih.govacs.org |
| Various Analogues | Varying substitutions at C-2 and C-6 | 11.0 to >1000 nM | nih.govnih.govacs.org |
The imidazo[1,2-b]pyridazine scaffold has proven to be a valuable template for developing agents against infectious diseases. nih.gov Research has demonstrated the potent antiparasitic and antimicrobial activities of certain derivatives.
A novel 3-nitroimidazo[1,2-b]pyridazine scaffold was designed to combine two potential modes of action: phosphodiesterase inhibition and the generation of nitrosative stress via the nitro group. nih.gov This series of compounds yielded selective, sub-nanomolar activity against the parasite Giardia lamblia. nih.gov Further investigation revealed that the presence of the nitro group was the crucial element for this high potency, rather than phosphodiesterase inhibition. nih.gov Another study exploring a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine found it had good activity against the trypomastigote bloodstream form of Trypanosoma brucei brucei (EC₅₀ = 0.38 µM). mdpi.com Additionally, 3,6-disubstituted imidazo[1,2-b]pyridazines have shown potent inhibition of Plasmodium falciparum CLK1 (PfCLK1) and some activity against Leishmania amazonensis. nih.gov Certain derivatives have also shown activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
| Compound Scaffold | Target Organism | Key Structural Feature | Observed Activity (IC₅₀/EC₅₀) | Source |
|---|---|---|---|---|
| 3-nitroimidazo[1,2-b]pyridazine | Giardia lamblia | Nitro group at C-3 | Sub-nanomolar | nih.gov |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei | Nitro group at C-3 | 0.38 µM | mdpi.com |
| 3,6-disubstituted imidazo[1,2-b]pyridazine | Plasmodium falciparum (PfCLK1) | 3,6-disubstitution | Potent inhibition (e.g., 32 nM for Compound 20a) | nih.gov |
| 3,6-disubstituted imidazo[1,2-b]pyridazine | Leishmania amazonensis | 3,6-disubstitution | Active at 10 µM | nih.gov |
Computational Chemistry and Molecular Modeling of Imidazo 1,2 B Pyridazine Systems
Molecular Docking and Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For the imidazo[1,2-b]pyridazine (B131497) scaffold, docking studies have been instrumental in identifying and optimizing inhibitors for a wide range of biological targets.
The process involves generating a three-dimensional structure of the ligand, in this case, 2-Methyl-6-propylimidazo[1,2-b]pyridazine , and placing it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for different poses, with lower scores typically indicating a more favorable interaction. Studies on related imidazo[1,2-b]pyridazine derivatives have revealed key interactions, such as hydrogen bonds forming between the nitrogen atoms of the imidazopyridazine core and amino acid residues in the target's active site. onljbioinform.comnih.gov For instance, in the inhibition of Tyrosine Kinase 2 (Tyk2), hydrogen bonds were observed between the N1 atom of the imidazo[1,2-b]pyridazine core and the NH of Val690 in the hinge region of the kinase. nih.gov
Docking simulations allow for the rapid screening of compounds against various targets. Based on published research for the broader class of imidazo-fused heterocycles, potential targets for derivatives like This compound could include a variety of protein families.
Table 1: Potential Protein Targets for Imidazo[1,2-b]pyridazine Scaffolds Identified Through Molecular Docking Studies
| Target Protein/Family | Therapeutic Area | Key Interactions & Findings | Citations |
|---|---|---|---|
| Protein Kinases | |||
| Tyrosine Kinase 2 (Tyk2) | Autoimmune Diseases | H-bonds with hinge region residues (e.g., Val690). | nih.gov |
| Cyclin-Dependent Kinases (CDKs) | Cancer | SAR studies show significant differences from related scaffolds, confirmed by binding mode analysis. | nih.gov |
| mTOR | Cancer | Diaryl urea (B33335) derivatives showed potent inhibition, with IC50 values as low as 0.062 µM. | nih.gov |
| Microtubule Affinity Regulating Kinase 4 (MARK4) | Cancer | Phenothiazine-containing derivatives showed excellent inhibitory potential. | nih.gov |
| Transforming growth factor-β activated kinase (TAK1) | Multiple Myeloma | 6-substituted derivatives inhibit TAK1 at nanomolar concentrations. | rsc.org |
| Other Targets | |||
| Penicillin-Binding Protein 2a (PBP2a) | Bacterial Infections | H-bonds with key active site residues (SER 112, GLY 121, etc.) suggest inhibition of enzyme activity. | onljbioinform.com |
Molecular Dynamics Simulations and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of a complex between This compound and a target protein would provide critical insights into the stability of the binding pose.
Starting from a docked conformation, MD simulations solve Newton's equations of motion for the system, revealing how the ligand and protein residues adjust to each other. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms over time, indicating the stability of the complex. A stable RMSD suggests a stable binding mode. frontiersin.org
Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. frontiersin.org
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and target throughout the simulation, quantifying the stability of these key interactions. frontiersin.org
Conformational Analysis: Explores the different shapes (conformations) the ligand can adopt within the binding site. For example, crystal structure analysis of a Tyk2 inhibitor revealed specific conformers stabilized by intramolecular hydrogen bonds, which could be further studied using MD. nih.gov
These simulations help validate docking results and provide a more accurate picture of the binding event, guiding further optimization of the ligand.
Quantum Chemical Calculations for Electronic Structure and Reactivity Pathways
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule like This compound . dergipark.org.tr These methods provide a fundamental understanding of the molecule's structure, stability, and reactivity. semanticscholar.org
By solving approximations of the Schrödinger equation, DFT can determine various molecular properties:
Optimized Molecular Geometry: Predicts the most stable three-dimensional arrangement of the atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.
Molecular Electrostatic Potential (MEP): Creates a map of electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding.
Natural Bond Orbital (NBO) Analysis: Investigates charge transfer and conjugative interactions within the molecule.
Fukui Functions: Predict the most likely sites for nucleophilic and electrophilic attack, offering insights into chemical reactivity. semanticscholar.org
Table 2: Application of Quantum Chemical Calculations to Imidazo-Fused Systems
| Calculation/Analysis | Information Gained | Relevance to Drug Design | Citations |
|---|---|---|---|
| Geometry Optimization | Provides the lowest energy 3D structure. | Essential starting point for docking and MD simulations. | semanticscholar.org |
| FMO (HOMO-LUMO) Analysis | Determines electronic stability and reactivity. | Helps understand the molecule's kinetic stability and potential for chemical reactions. | semanticscholar.org |
| Molecular Electrostatic Potential (MEP) | Maps electron density and charge distribution. | Predicts sites for hydrogen bonding and other non-covalent interactions with the target protein. | semanticscholar.org |
| Theoretical NMR/IR Spectra | Predicts spectral data. | Used to validate and interpret experimental results from NMR and FT-IR spectroscopy. | dergipark.org.trsemanticscholar.org |
Prediction of Binding Free Energies and Affinity Optimization
A primary goal of computational drug design is the accurate prediction of binding affinity. While docking scores provide a rapid estimate, more rigorous methods like binding free energy calculations offer greater accuracy. rsc.org Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. frontiersin.org
These calculations are typically performed on snapshots taken from an MD simulation. The binding free energy (ΔG_bind) is calculated by considering the energies of the protein-ligand complex, the free protein, and the free ligand, including solvation effects. This provides a more quantitative prediction of binding affinity than docking scores alone. frontiersin.orgrsc.org
For a series of derivatives based on the This compound scaffold, these calculations can:
Rank compounds according to their predicted binding affinity.
Decompose the binding energy into contributions from different interaction types (van der Waals, electrostatic, solvation), revealing the key drivers of binding.
Guide the modification of the scaffold to optimize affinity, for example, by suggesting where to add functional groups to enhance favorable interactions.
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening, or virtual screening, uses computational methods to search large libraries of chemical compounds to identify those most likely to bind to a drug target. This approach can be used to explore the chemical space around the This compound core.
The process begins with the design of a virtual library. This involves creating a collection of digital molecules by systematically modifying the core scaffold, for instance, by changing the substituents at the 2-, 3-, 6-, or 8-positions of the imidazo[1,2-b]pyridazine ring.
This virtual library can then be screened against a target protein using high-throughput molecular docking. The top-scoring "hits" from this initial screen can be further analyzed using more advanced methods like MD simulations and binding free energy calculations to refine the predictions. nih.govmdpi.com This hierarchical approach allows for the efficient evaluation of thousands or even millions of potential derivatives, prioritizing a smaller, more manageable number of compounds for chemical synthesis and experimental testing. This strategy accelerates the discovery of novel and potent lead compounds while reducing the costs associated with traditional high-throughput screening. nih.gov
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Methyl-6-propylimidazo[1,2-b]pyridazine, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the imidazo[1,2-b]pyridazine (B131497) core typically appear as doublets in the downfield region (δ 6.5-8.5 ppm). The protons of the propyl group would appear as a triplet for the terminal methyl (CH₃), a multiplet for the central methylene (B1212753) (CH₂), and a triplet for the methylene group attached to the ring, likely in the upfield region. The methyl group at the 2-position would present as a sharp singlet. In a related compound, 2-t-butyl-6-methylimidazo[1,2-b]pyridazine, the signals for the 2,6-disubstituted ring system were readily identified. umich.edu
¹³C NMR Spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum would show signals for the two aromatic rings of the fused system, as well as distinct signals for the carbons of the methyl and propyl substituents. The chemical shifts of the carbon atoms are sensitive to their electronic environment, providing confirmation of the substitution pattern.
2D NMR Techniques such as HETCOR (Heteronuclear Correlation) are invaluable for unambiguously assigning signals. A HETCOR experiment would establish the direct one-bond correlations between protons and the carbons they are attached to, confirming assignments made in the 1D spectra. researchgate.net This is particularly useful for differentiating between the various CH, CH₂, and CH₃ groups in the molecule.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Structures
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| C2-CH₃ | ~2.5 (singlet) | ~15 | Based on data for 2-methyl substituted heterocycles. |
| C6-CH₂ CH₂CH₃ | ~2.8 (triplet) | ~30 | Aliphatic carbon attached to an aromatic ring. |
| C6-CH₂CH₂ CH₃ | ~1.7 (sextet) | ~24 | Typical methylene chemical shift. |
| C6-CH₂CH₂CH₃ | ~0.9 (triplet) | ~14 | Typical terminal methyl chemical shift. |
| H -3 | ~7.8 (singlet) | ~115-120 | Proton on the imidazole (B134444) portion of the ring system. |
| H -7 | ~6.8 (doublet) | ~118-125 | Proton on the pyridazine (B1198779) portion of the ring system. |
| H -8 | ~7.7 (doublet) | ~125-130 | Proton on the pyridazine portion of the ring system. |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For this compound (Molecular Formula: C₁₀H₁₃N₃), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.
The calculated monoisotopic mass of C₁₀H₁₃N₃ is 175.1109 Da. An experimental HRMS value matching this to within a few parts per million would provide strong evidence for the compound's molecular formula.
Electron ionization (EI) or electrospray ionization (ESI) would induce fragmentation of the molecule. mdpi.com The resulting fragmentation pattern is a fingerprint that can help confirm the structure. Expected fragmentation might include the loss of the propyl group or parts of it (e.g., loss of an ethyl radical, C₂H₅•) and cleavage of the heterocyclic rings. The analysis of related heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) has demonstrated how MS can characterize the core structure and its substituents. nih.gov
Interactive Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Identity |
| [M]⁺• | 175.11 | Molecular Ion |
| [M - CH₃]⁺ | 160.09 | Loss of a methyl radical |
| [M - C₂H₅]⁺ | 146.07 | Loss of an ethyl radical from the propyl group |
| [M - C₃H₇]⁺ | 132.05 | Loss of the propyl radical |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
For this compound, an X-ray crystal structure would confirm the planarity of the fused imidazo[1,2-b]pyridazine ring system. Studies on related structures, such as 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, have used X-ray analysis to confirm the planar conformation and to study intermolecular forces like π-π stacking, where aromatic rings align with each other in the crystal lattice. researchgate.netnih.gov This technique would unambiguously verify the connectivity and substitution pattern of the methyl and propyl groups on the heterocyclic core.
Interactive Table 3: Example Crystallographic Data from an Analogous Fused Heterocycle
| Parameter | Example Value (from a related structure) | Information Provided |
| Crystal System | Monoclinic | The basic shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a (Å) | 3.8568 | Unit cell dimension. |
| b (Å) | 11.0690 | Unit cell dimension. |
| c (Å) | 26.4243 | Unit cell dimension. |
| β (°) | 92.777 | Unit cell angle. |
| Z | 4 | Number of molecules per unit cell. |
| Data from a study on 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine for illustrative purposes. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
~3100-3000 cm⁻¹: Aromatic C-H stretching from the heterocyclic ring.
~2960-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and propyl groups.
~1650-1450 cm⁻¹: C=C and C=N stretching vibrations, characteristic of the aromatic and imidazole rings. The IR spectrum of methyl 6-methylimidazo[1,2-b]pyridazine-2-carbamate showed characteristic absorptions for the ring system that helped confirm its structure. umich.edu
Interactive Table 4: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Imidazopyridazine ring) |
| 2960-2850 | C-H Stretch | Aliphatic (Methyl and Propyl groups) |
| 1640-1580 | C=N Stretch | Imidazole/Pyridazine Ring |
| 1550-1450 | C=C Stretch | Aromatic Ring |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for assessing the purity of the synthesized compound and for separating it from any starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of non-volatile compounds. A sample of this compound would be passed through a column, and a detector (typically UV-Vis) would generate a chromatogram. A pure sample should ideally show a single, sharp peak. The percentage purity can be calculated from the area of the main peak relative to the total area of all peaks. HPLC has been used to characterize various imidazo[1,2-b]pyridazine derivatives. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column. Each separated component then enters the mass spectrometer, which provides a mass spectrum for identification. This is particularly useful for analyzing reaction mixtures to identify byproducts. The analysis of a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, in biological samples was achieved using GC-MS. elsevier.comnih.gov
Emerging Research Directions and Future Perspectives for 2 Methyl 6 Propylimidazo 1,2 B Pyridazine
Exploration of Diverse Pharmacological Targets and Unconventional Mechanisms
The imidazo[1,2-b]pyridazine (B131497) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide array of biological targets. nih.govdntb.gov.ua This versatility suggests that 2-Methyl-6-propylimidazo[1,2-b]pyridazine could be investigated for a multitude of therapeutic applications beyond a single mechanism of action.
Future research will likely focus on evaluating its efficacy against various target families that other derivatives have shown affinity for:
Kinase Inhibition: This is one of the most studied areas for this scaffold. researchgate.net Derivatives have been developed as potent inhibitors of mTOR, nih.gov Bruton's tyrosine kinase (BTK), nih.gov Janus kinases (JAK), google.com and dual c-Met/VEGFR2 kinases. One derivative, TM471-1, showed potent BTK inhibition and has advanced to Phase I clinical trials. nih.gov Other derivatives have demonstrated selective inhibition of DYRKs and CLKs, including parasitic kinases like Plasmodium falciparum CLK1 (PfCLK1). nih.gov
Ion Channel Modulation: Certain analogs, such as 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid, have been identified as blockers of human Cav3.1 voltage-gated calcium channels, positioning them as potential treatments for epilepsy. researchgate.net
Neurodegenerative Diseases: A significant area of emerging research is the development of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques, which are implicated in Alzheimer's disease. researchgate.netnih.gov Derivatives have shown high binding affinity to amyloid aggregates, suggesting their potential as diagnostic imaging agents or therapeutics. nih.gov
Anti-Infective Properties: The scaffold has demonstrated a broad spectrum of anti-infective activities, including anticancer, antiparasitic, antimicrobial, and antiviral properties. researchgate.netnih.gov Specific derivatives have been synthesized and tested for their activity against bacteria like Staphylococcus aureus and parasites such as Plasmodium falciparum. thesciencein.org
The following table summarizes the diverse pharmacological targets identified for the imidazo[1,2-b]pyridazine scaffold, representing promising avenues for future investigation of this compound.
| Target Class | Specific Target(s) | Potential Therapeutic Application | Reference(s) |
| Protein Kinases | mTOR | Cancer | nih.gov |
| Bruton's Tyrosine Kinase (BTK) | B-cell Malignancies | nih.gov | |
| Janus Kinases (JAK) | Inflammatory Diseases, Cancer | google.com | |
| c-Met, VEGFR2 | Cancer | nih.gov | |
| DYRK1A, CLK1, CLK4 | Neurological Disorders, Cancer | nih.gov | |
| Ion Channels | T-type Calcium Channels (Cav3.1) | Epilepsy | researchgate.net |
| Protein Aggregates | β-Amyloid Plaques | Alzheimer's Disease (Diagnostics/Therapeutics) | researchgate.netnih.gov |
| Anti-Infective | Plasmodium falciparum | Malaria | thesciencein.org |
| Various Bacteria | Bacterial Infections | thesciencein.org |
Integration with Advanced Drug Design Strategies and Cheminformatics
Modern drug discovery relies heavily on the integration of computational tools and advanced design strategies to accelerate the development of new therapeutic agents. The future of this compound research is intrinsically linked to these technologies.
Key strategies that will shape its development include:
Structure-Based Drug Design (SBDD): This approach uses the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. For the imidazo[1,2-b]pyridazine class, SBDD has been used to develop potent dual inhibitors of c-Met and VEGFR2 kinases by analyzing co-crystal structures.
Molecular Docking and Simulation: Computational docking studies are used to predict the binding orientation and affinity of a molecule to its target. This has been applied to imidazo[1,2-b]pyridazine derivatives to understand their interactions with targets like mTOR kinases and human calcium channels. researchgate.netnih.gov Molecular dynamics simulations further refine these models, providing insights into the stability and dynamics of the ligand-receptor complex. researchgate.net
Pharmacophore Modeling and 3D-QSAR: These cheminformatics techniques help identify the essential structural features (pharmacophore) required for biological activity and develop quantitative structure-activity relationships (QSAR). Such models can guide the rational design of new, more potent derivatives and predict the activity of novel compounds before their synthesis. researchgate.net
Scaffold Hopping: This strategy involves modifying the core structure (scaffold) of a known active molecule to discover structurally novel compounds, potentially with improved properties. mdpi.com This has been used to explore the 3-nitroimidazo[1,2-b]pyridazine (B98374) series for new antikinetoplastid agents and to develop covalent inhibitors from an imidazo[1,2-a]pyridine (B132010) backbone. mdpi.comrsc.org
By leveraging these advanced computational and design strategies, researchers can more efficiently navigate the chemical space around this compound to optimize its pharmacological profile for specific therapeutic targets.
Potential Applications in Material Science and as Chemical Reagents
Beyond its pharmacological potential, the imidazo[1,2-b]pyridazine core structure possesses properties that make it a candidate for applications in material science and as a specialized chemical tool.
Materials for Imaging and Electronics: The broader imidazopyridine family, to which this compound belongs, is noted for holding significant promise in material science. nih.gov These heterocyclic systems can exhibit unique photophysical properties, such as fluorescence, making them suitable as emitters in advanced imaging technologies. Furthermore, their ability to act as ligands for transition metals opens the door to creating novel organometallic complexes with tailored electronic and catalytic properties. nih.gov
Diagnostic Radiotracers: A direct application bridging medicine and material science is the development of these compounds as radiotracers for positron emission tomography (PET). nih.gov Derivatives of imidazo[1,2-b]pyridazine have been specifically synthesized and evaluated for their ability to bind to β-amyloid plaques, with the goal of creating imaging agents for the diagnosis of Alzheimer's disease. nih.gov
Specialized Chemical Reagents: The unique chemical structure of the imidazo[1,2-b]pyridazine nucleus can be leveraged in organic synthesis. For example, the parent compound has been reported for use as a brominating reagent in certain synthetic transformations. This suggests that specifically functionalized derivatives could be developed as valuable reagents for complex chemical syntheses.
Future research in these non-pharmaceutical areas could uncover novel applications for this compound, expanding its utility beyond the biomedical field.
Q & A
What are the established synthetic routes for synthesizing imidazo[1,2-b]pyridazine derivatives, and how are they optimized for regioselectivity?
Basic Research Question
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves condensation reactions between substituted pyridazines and haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate. Transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) are increasingly employed for regioselective functionalization . Key optimization parameters include catalyst selection (e.g., copper acetylacetonate for improved yield) and temperature control to minimize side products.
How do substituent patterns at the 2- and 6-positions of imidazo[1,2-b]pyridazine influence binding affinity to biological targets like β-amyloid plaques?
Advanced Research Question
Substituents at the 2- and 6-positions critically modulate binding interactions. For example, 2-(4-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine exhibits high affinity (Ki = 11.0 nM) for β-amyloid aggregates due to hydrophobic and π-π stacking interactions. Systematic SAR studies using in vitro competitive binding assays with Aβ1-40 fibrils are recommended to evaluate substituent effects .
What analytical techniques are essential for characterizing imidazo[1,2-b]pyridazine derivatives, and how are structural ambiguities resolved?
Basic Research Question
Standard characterization includes NMR (1H/13C), HPLC for purity, and mass spectrometry. For structural ambiguities (e.g., regiochemistry), X-ray crystallography or NOESY experiments can confirm spatial arrangements. Advanced techniques like Hirshfeld surface analysis and DFT calculations further validate electronic properties .
What strategies are employed to enhance the cellular potency and selectivity of imidazo[1,2-b]pyridazine-based kinase inhibitors (e.g., TYK2)?
Advanced Research Question
Iterative scaffold modification is key. For TYK2 pseudokinase inhibitors, substitutions at the 6-position (e.g., methyl or cyclopropyl groups) improve cellular potency while maintaining selectivity over JH1 domains. Cellular assays (e.g., IL-12/IL-23 signaling inhibition) paired with kinome-wide profiling ensure target specificity .
How can researchers address contradictory data in reported binding affinities of imidazo[1,2-b]pyridazine derivatives?
Advanced Research Question
Contradictions often arise from assay variability (e.g., fibril preparation methods for Aβ plaques) or substituent stereochemistry. Standardizing in vitro protocols (e.g., uniform Aβ1-40 aggregation conditions) and employing molecular docking simulations to predict binding modes can reconcile discrepancies .
What methodologies are used to evaluate the pharmacokinetic properties of imidazo[1,2-b]pyridazine derivatives in preclinical studies?
Basic Research Question
Key methods include:
- Metabolic stability : Microsomal incubation assays (human/rodent liver microsomes).
- Permeability : Caco-2 cell monolayers or PAMPA assays.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration.
LC-MS/MS is standard for quantifying compound concentrations .
How are imidazo[1,2-b]pyridazine derivatives optimized for blood-brain barrier (BBB) penetration in CNS-targeted therapies?
Advanced Research Question
Optimization involves balancing lipophilicity (logP 2–5) and molecular weight (<450 Da). Introducing halogen atoms (e.g., fluorine) or small alkyl groups (e.g., methyl) enhances passive diffusion. In vivo PET imaging with radiolabeled derivatives (e.g., 11C or 18F) validates BBB penetration .
What computational tools are effective in predicting the bioactivity of novel imidazo[1,2-b]pyridazine analogs?
Advanced Research Question
Molecular dynamics simulations and free-energy perturbation (FEP) calculations predict binding modes and affinity trends. Machine learning models trained on kinase inhibition datasets (e.g., ChEMBL) can prioritize analogs for synthesis .
How do solvent and reaction conditions impact the scalability of imidazo[1,2-b]pyridazine synthesis?
Basic Research Question
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Transitioning to greener solvents (e.g., ethanol/water mixtures) or flow chemistry improves scalability. Catalyst recycling (e.g., immobilized Pd nanoparticles) reduces costs .
What in vitro models are used to assess the therapeutic potential of imidazo[1,2-b]pyridazine derivatives in inflammatory diseases?
Advanced Research Question
Primary human peripheral blood mononuclear cells (PBMCs) or THP-1 macrophages treated with LPS/IFN-γ are standard for evaluating cytokine suppression (e.g., IL-12, IL-23). High-content screening (HCS) with phospho-STAT4/STAT3 reporters quantifies TYK2/JAK-STAT pathway inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
